7-benzyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C22H24N6O3 . This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a benzyl group, a dimethyl group, and a hydrazinyl group attached to a purine ring.
Preparation Methods
The synthesis of 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route includes the condensation of 1,3-dimethylxanthine with benzyl chloride to introduce the benzyl group. This is followed by the reaction with hydrazine hydrate to form the hydrazinyl derivative. The final step involves the reaction with 1-phenylethylidene to form the desired compound .
Chemical Reactions Analysis
7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but differs in the oxidation state of the purine ring.
7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-(4-nitrophenyl)ethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione: This compound contains a nitrophenyl group instead of a phenylethylidene group, which can alter its chemical and biological properties.
The uniqueness of 7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22N6O2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O2/c1-15(17-12-8-5-9-13-17)24-25-21-23-19-18(20(29)27(3)22(30)26(19)2)28(21)14-16-10-6-4-7-11-16/h4-13H,14H2,1-3H3,(H,23,25)/b24-15- |
InChI Key |
JWVFJCNGEMFRIN-IWIPYMOSSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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